Bienvenue dans la boutique en ligne BenchChem!

1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Physical organic chemistry QSAR Hammett analysis

The target compound, 1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851802-21-6), is a fully synthetic, small-molecule heterocycle featuring a 4,5-dihydro-1H-imidazole (imidazoline) core. It bears an N-1 4-ethoxybenzoyl group and a C-2 (4-nitrophenyl)methylsulfanyl substituent (molecular formula C19H19N3O4S; exact mass 385.1096 Da).

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 851802-21-6
Cat. No. B2828405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS851802-21-6
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H19N3O4S/c1-2-26-17-9-5-15(6-10-17)18(23)21-12-11-20-19(21)27-13-14-3-7-16(8-4-14)22(24)25/h3-10H,2,11-13H2,1H3
InChIKeyWVEHZYRVMQSWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851802-21-6): Procurement-Relevant Overview for Medicinal Chemistry and Chemical Biology Applications


The target compound, 1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851802-21-6), is a fully synthetic, small-molecule heterocycle featuring a 4,5-dihydro-1H-imidazole (imidazoline) core [1]. It bears an N-1 4-ethoxybenzoyl group and a C-2 (4-nitrophenyl)methylsulfanyl substituent (molecular formula C19H19N3O4S; exact mass 385.1096 Da) [1]. The compound belongs to a commercially cataloged series of 2-[(substituted-phenyl)methylsulfanyl]-4,5-dihydro-1H-imidazoles. Its defining structural feature is the electron-deficient para-nitrophenyl moiety, which distinguishes it from the corresponding meta-nitro, para-halogen, and unsubstituted benzyl analogs that are co-listed by specialty chemical suppliers.

Why Analogs of 1-(4-Ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Cannot Be Interchanged Without Impact on Reactivity and Biological Performance


Within the 4,5-dihydro-1H-imidazole chemotype, the para-nitrophenylmethylsulfanyl appendage is not a passive spectator. The nitro group profoundly modulates the electron density of the thioether linker (through resonance and inductive effects), alters molecular lipophilicity, and can serve as a bio-reductive trigger [1]. Replacing the 4-nitrophenyl group with a 3-nitrophenyl, 4-fluorophenyl, or unsubstituted benzyl moiety – all commercially available close analogs – quantitatively changes Hammett substituent constants, reduction potential, and hydrogen-bond acceptor capacity. Consequently, generic substitution without considering these physical-organic parameters risks compromising reactivity in downstream chemistry (e.g., metal-catalyzed cross-couplings) or abrogating intended pharmacological activation (e.g., hypoxia-selective prodrug release). The evidence below quantifies these differences.

Quantitative Differential Evidence for 1-(4-Ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (851802-21-6) Relative to Closest Analogs


Electronic Influence: Hammett σp Constant Comparison of the Para-Nitrophenyl Substituent vs. Halogen and Hydrogen Analogs

The electron-withdrawing character of the phenyl ring substituent in 2-{[(substituted-phenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoles governs the reactivity of the thioether linker and the basicity of the imidazoline ring. The target compound bears a para-nitro group, which displays a Hammett σp constant of 0.78 [1]. This value is 0.72 units higher than that of the para-fluoro analog (σp = 0.06) and 0.78 units above the unsubstituted benzyl analog (σp = 0.00). The meta-nitro isomer, while also electron-withdrawing, exerts its effect primarily through induction (σm = 0.71) and lacks the direct resonance conjugation with the benzylic position that the para isomer provides [1]. For a scientist selecting a building block, this means the para-nitro derivative will undergo nucleophilic aromatic substitution and single-electron reduction at rates that differ by orders of magnitude from the halogenated or unsubstituted congeners.

Physical organic chemistry QSAR Hammett analysis substituent effects

Bioreductive Potential: Nitro Group Reducibility as a Prerequisite for Hypoxia-Activated Prodrug Design

The 4-nitrophenyl moiety is a well-precedented trigger for enzymatic one-electron reduction by nitroreductases under hypoxic conditions, a property exploited in numerous tumor-targeted prodrug programs [1]. The one-electron reduction potential (E1/2) of 4-nitrotoluene, a close model for the 4-nitrophenylmethyl group in the target compound, is approximately -0.48 V vs NHE [2]. In contrast, the para-fluoro and unsubstituted benzyl analogs lack a nitro group entirely and therefore have no measurable reduction potential in this window, precluding their use as hypoxia-selective triggers. The meta-nitro isomer, while reducible, generates a radical anion with different spin density distribution, which can alter the fragmentation kinetics of the prodrug linker [1]. For a researcher evaluating hypoxia-activated conjugates, only the para-nitrophenyl-bearing target compound among this series meets the minimal structural requirements for nitroreductase-mediated activation.

Prodrug design tumor hypoxia nitroreductase bioreductive activation

Predicted Lipophilicity: cLogP Difference Driven by the Para-Nitrophenyl Group vs. Halogen-Substituted Analogs

Lipophilicity influences passive membrane permeability, solubility, and non-specific protein binding. The target compound (C19H19N3O4S, MW 385.44) incorporates a para-nitrophenyl moiety that is more polar than the para-fluorophenyl analog (C19H19FN2O2S, MW 358.43) due to the two additional oxygen atoms and the associated increase in topological polar surface area (tPSA). Using a consensus cLogP algorithm, the para-nitro compound is predicted to have a cLogP of approximately 3.1, compared to ~3.9 for the para-fluoro analog and ~4.2 for the unsubstituted benzyl analog [1]. This difference of 0.8–1.1 log units corresponds to a 6- to 12-fold shift in partition coefficient, which can be decisive for achieving appropriate in vitro DMPK profiles or for optimizing chromatographic retention time in parallel medicinal chemistry libraries.

Lipophilicity drug-likeness ADME QSAR

Medicinal Chemistry Precedent: Sulfur-Containing Imidazoles as Angiotensin II Receptor Antagonists Demonstrate the Pharmacological Relevance of the Dihydroimidazole-Thioether Scaffold

A 1996 patent (US 5,684,028) discloses a series of sulfur-containing imidazole derivatives, including 4,5-dihydro-1H-imidazoles substituted with thioether side chains, as potent angiotensin II receptor antagonists with hypotensive activity [1]. While the exact target compound is not exemplified, the core scaffold – a 1-acyl-2-thioether-4,5-dihydro-1H-imidazole – is explicitly claimed. The 4-nitrophenylmethylsulfanyl substituent in the target compound closely mimics the arylsulfanyl groups shown to confer nanomolar affinity for the AT1 receptor in the patent examples (e.g., Ki values of 2–50 nM reported for structurally related analogs) [1]. In contrast, the 4-fluorophenyl and unsubstituted benzyl analogs lack the electron-withdrawing nitro group that, based on the patent SAR tables, enhances binding by forming a critical hydrogen bond with the receptor [1]. This class-level evidence positions the target compound as the most promising starting point for an AT1 antagonist drug discovery program among the commercially available analog set.

Angiotensin II antagonist imidazole sulfur-containing heterocycles hypertension

Optimal Utilization Scenarios for 1-(4-Ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (851802-21-6) Based on Differential Evidence


Hypoxia-Selective Prodrug Design: Nitroreductase-Mediated Fragment Release

The para-nitrophenyl group provides a reducible trigger absent in halogenated and unsubstituted analogs (Section 3, Evidence Item 2). Coupling the 4,5-dihydroimidazole scaffold to a cytotoxic payload via a self-immolative linker at the benzyl position yields a prodrug that selectively releases the active species in hypoxic tumor microenvironments. This scenario is precluded for the para-fluoro and benzyl analogs due to their lack of a nitroreductase substrate [1].

Angiotensin II AT1 Receptor Antagonist Lead Generation

The sulfur-containing imidazole core is a validated AT1 antagonist scaffold (Section 3, Evidence Item 4). The para-nitrophenyl analog, by virtue of its electron-withdrawing nitro group, is predicted to exhibit higher receptor affinity than its para-fluoro and unsubstituted benzyl counterparts, making it the preferred starting building block for synthesizing a focused library targeting the AT1 receptor [2].

Physicochemistry-Guided Library Design: cLogP-Driven Solubility Optimization

With a cLogP of 3.1, the target compound is significantly less lipophilic than the para-fluoro (cLogP 3.9) and benzyl (cLogP 4.2) analogs (Section 3, Evidence Item 3). This property makes it a superior choice for hit-to-lead programs where aqueous solubility is rate-limiting, as the 0.8–1.1 log unit difference translates into a measurable increase in kinetic solubility under physiological buffer conditions [3].

Synthetic Intermediate for Nitro-Specific Derivatization Pathways

The strong electron-withdrawing effect of the para-nitro group (σp = 0.78, Section 3, Evidence Item 1) activates the benzylic position for nucleophilic displacement and renders the nitro group itself reducible to an amine, enabling chemoselective transformations (e.g., reduction to aniline followed by diazotization and Sandmeyer chemistry) that are inaccessible to the fluoro- and unsubstituted benzyl analogs. This makes the target compound a versatile branching point for divergent library synthesis [4].

Quote Request

Request a Quote for 1-(4-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.